4-Acetyl-2-nitrothiophene
Description
Contextualization within Heterocyclic Chemistry and Thiophene (B33073) Derivatives Research
Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Among these, thiophene (C₄H₄S), a five-membered aromatic ring with a sulfur atom, stands out as a privileged scaffold. eprajournals.comnih.gov Thiophene and its derivatives are fundamental building blocks in the synthesis of a wide array of functional materials and biologically active molecules. eprajournals.commdpi.comnumberanalytics.com The structural similarity of the thiophene ring to benzene (B151609) allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active compound without loss of activity. cognizancejournal.comwikipedia.org
4-Acetyl-2-nitrothiophene is a disubstituted thiophene derivative. The presence and positions of the acetyl (CH₃CO) and nitro (NO₂) groups on the thiophene ring are crucial. These functional groups are strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the thiophene ring. ontosight.ai This makes this compound a valuable intermediate in organic synthesis, allowing for the construction of more complex thiophene derivatives through various chemical reactions. quinoline-thiophene.com Research into substituted thiophenes is a dynamic field, with continuous efforts to develop new synthetic methods and explore their applications in materials science, such as in organic semiconductors, and in medicinal chemistry. mdpi.comquinoline-thiophene.comchinesechemsoc.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₆H₅NO₃S |
| Molar Mass | 171.174 g/mol quinoline-thiophene.com |
| Appearance | Yellow solid quinoline-thiophene.com |
| Melting Point | Data varies, typically in a range significant for identification and purity assessment. quinoline-thiophene.com |
| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane (B109758) and chloroform. quinoline-thiophene.com |
| Stability | Stable under normal conditions, but may decompose upon heating or with strong oxidizing agents. quinoline-thiophene.comcapotchem.cn |
This table summarizes key physicochemical properties of this compound, highlighting its nature as a stable, yellow crystalline solid with specific solubility characteristics that are advantageous for its use in organic synthesis.
Significance of Nitrothiophene and Acetylthiophene Moieties in Synthetic and Medicinal Chemistry
The individual functional groups on this compound, the nitro and acetyl moieties, each contribute significantly to its chemical character and utility.
The **nitro group (NO₂) ** is a powerful electron-withdrawing group. This property is critical in several respects:
Medicinal Chemistry : Nitro-containing heterocyclic compounds, including nitrothiophenes, have a well-established place in medicinal chemistry, exhibiting a range of biological activities. nih.govresearchgate.net They are known for their antiprotozoal and antibacterial properties. nih.gov The nitro group is often crucial for the compound's mechanism of action, which can involve activation by bacterial or parasitic nitroreductases to form radical species that are toxic to the target organism.
Synthetic Chemistry : The strong electron-withdrawing nature of the nitro group deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, providing a pathway for synthesizing specifically substituted thiophenes. cdnsciencepub.com
The acetyl group (CH₃CO) is also a versatile functional group:
Synthetic Chemistry : As a ketone, the acetyl group is an excellent synthetic handle. It can participate in a wide range of reactions, such as condensations, reductions, and oxidations, to build more complex molecular architectures. mdpi.comajrconline.org For instance, 2-acetylthiophene (B1664040) derivatives are key intermediates for preparing a variety of biologically active thiophene analogues. mdpi.comsciforum.net They can be used to synthesize chalcones, which have shown anti-inflammatory activity, and can be starting points for creating fused heterocyclic systems. ajrconline.org
Medicinal Chemistry : The acetyl group can act as a pharmacophore, a part of a molecule's structure responsible for its biological activity. It can form hydrogen bonds and participate in other interactions with biological targets. nih.gov
The combination of both groups in this compound makes it a bifunctional reagent, offering multiple reaction sites and a unique electronic profile for the development of novel compounds. quinoline-thiophene.com
Table 2: Significance of Functional Moieties in this compound
| Moiety | Significance in Synthetic Chemistry | Significance in Medicinal Chemistry |
|---|---|---|
| Nitro (NO₂) Group | Activates the thiophene ring for nucleophilic aromatic substitution. cdnsciencepub.com | Key for antiprotozoal and antibacterial activity, often acting as a prodrug activated by nitroreductases. nih.gov |
| Acetyl (CH₃CO) Group | Versatile synthetic intermediate for creating complex molecules via condensation, reduction, etc. mdpi.comajrconline.org | Can act as a pharmacophore, participating in target binding interactions. nih.gov |
| Thiophene Ring | A stable aromatic scaffold, serving as a fundamental building block. eprajournals.commdpi.com | Acts as a bioisostere for the benzene ring, found in numerous approved drugs. cognizancejournal.comwikipedia.orgrroij.com |
This table outlines the distinct and synergistic roles of the thiophene ring, nitro group, and acetyl group, underscoring the compound's versatility in both the synthesis of new materials and the design of potential therapeutic agents.
Historical Perspectives and Evolution of Research on Substituted Thiophenes
The story of thiophene chemistry begins with its discovery by Victor Meyer in 1882. chemicalbook.comwikipedia.org He identified it as an impurity in benzene derived from coal tar when he observed that a mixture of crude benzene and sulfuric acid produced a blue dye with isatin, a reaction that pure benzene did not undergo. wikipedia.orgderpharmachemica.comslideshare.net This discovery of the "indophenine" reaction marked the birth of thiophene chemistry. chemicalbook.com
Early research focused on isolating thiophene and understanding its basic properties and reactivity, which were found to be remarkably similar to benzene. cognizancejournal.comnumberanalytics.com The development of synthetic methods to create the thiophene ring, such as the Paal-Knorr and Gewald syntheses, was a major step forward, allowing chemists to move beyond reliance on coal tar and to create specifically substituted derivatives. wikipedia.orgchemeurope.com
The evolution of research on substituted thiophenes has mirrored the broader advancements in organic chemistry. Initially, studies involved straightforward electrophilic substitution reactions like nitration and acylation. researchgate.net For example, the nitration of 2-acetylthiophene was found to yield a mixture of the 4-nitro and 5-nitro isomers. cdnsciencepub.com Over time, the focus has shifted towards more sophisticated and regioselective synthetic strategies, including metal-catalyzed cross-coupling reactions and cyclization of functionalized precursors. mdpi.comnumberanalytics.com This has enabled the construction of highly complex thiophene-based molecules for targeted applications in pharmaceuticals, agrochemicals, and advanced materials like organic electronics and conducting polymers. nih.govnumberanalytics.comchinesechemsoc.orgnumberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
1-(5-nitrothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXUDXHPIWIXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370648 | |
| Record name | 1-(5-nitrothiophen-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58157-89-4 | |
| Record name | 1-(5-nitrothiophen-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 4 Acetyl 2 Nitrothiophene Chemical Transformations
Detailed Reaction Mechanisms for Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) in thiophene (B33073) occurs more readily than in benzene (B151609) due to the electron-rich nature of the five-membered heterocyclic ring. e-bookshelf.de The general mechanism proceeds through a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org First, the aromatic ring's π-electrons attack an electrophile (E+), forming a positively charged intermediate known as a Wheland intermediate or sigma complex. libretexts.orglumenlearning.com This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.comlibretexts.org
For substituted thiophenes like 4-acetyl-2-nitrothiophene, the regioselectivity of the substitution is dictated by the electronic properties of the existing substituents.
The acetyl and nitro groups present on the this compound ring are both deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted thiophene. masterorganicchemistry.com This deactivation stems from their electron-withdrawing nature, which reduces the electron density of the thiophene ring, making it less nucleophilic. masterorganicchemistry.commnstate.edu
Nitro Group (-NO₂): The nitro group is a strong deactivating group due to both inductive effects (the high electronegativity of the nitrogen and oxygen atoms) and resonance effects (the ability to withdraw electron density from the ring via resonance). masterorganicchemistry.com
Acetyl Group (-COCH₃): The acetyl group is also deactivating, primarily through its electron-withdrawing resonance effect. masterorganicchemistry.com
In thiophene, electrophilic substitution preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the intermediate carbocation formed from α-attack is more stabilized by resonance. e-bookshelf.depearson.compearson.com In this compound, the C2 position is occupied by the nitro group and the C4 position by the acetyl group. The remaining open positions are C3 and C5. The directing effects of the existing substituents determine where the incoming electrophile will attack.
Both the nitro and acetyl groups are meta-directing in benzene chemistry. However, in the context of the thiophene ring, their influence on the remaining positions must be considered. The C5 position is an α-position and is therefore inherently more reactive towards electrophiles. The deactivating groups at C2 and C4 will reduce the reactivity of all positions, but the inherent preference for α-substitution often still plays a significant role. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the local nucleophilicity of the different carbon atoms in the ring, helping to predict the most likely site of electrophilic attack. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Aromatic rings that are electron-deficient, particularly those bearing strong electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The presence of both a nitro group and an acetyl group makes the thiophene ring in this compound highly electron-poor and thus activated towards nucleophilic attack. libretexts.org
The SNAr mechanism is typically a two-step addition-elimination process. libretexts.orgdalalinstitute.com
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This is generally the rate-determining step. researchgate.net
Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored. researchgate.net
The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgyoutube.com
While halogens are common leaving groups in SNAr reactions, the nitro group can also function as a leaving group, particularly when the aromatic ring is highly activated by other electron-withdrawing substituents. stackexchange.com The ability of the nitro group to be displaced is attributed to its strong electron-withdrawing nature. stackexchange.com In the context of this compound, a nucleophile could potentially attack the C2 position, leading to the displacement of the nitrite (B80452) anion (NO₂⁻). Studies on other nitrothiophene derivatives have shown that the nitro group can be displaced by various nucleophiles. researchgate.net
The key intermediate in an SNAr reaction is the Meisenheimer complex, a negatively charged species formed by the addition of a nucleophile to an electron-poor aromatic ring. libretexts.orgwikipedia.org The stability of this complex is crucial to the reaction's progress. The presence of the acetyl and nitro groups in this compound provides significant stabilization for the negative charge that develops in the thiophene ring upon nucleophilic attack. This stabilization occurs through delocalization of the negative charge onto the electron-withdrawing substituents via resonance. youtube.com
The formation of Meisenheimer complexes from nitro-substituted thiophenes has been studied kinetically, providing insights into the electrophilicity of the thiophene ring and the factors influencing the stability and reactivity of these intermediates. nih.govrsc.orgacs.org The structure and stability of these complexes can be investigated using techniques like NMR spectroscopy at low temperatures. researchgate.net
Oxidation Pathways and Reactive Intermediate Formation
The thiophene ring, particularly the sulfur atom, is susceptible to oxidation. The oxidation of thiophenes can lead to the formation of thiophene S-oxides and thiophene S,S-dioxides. researchgate.net These oxidation products exhibit unique reactivity distinct from the parent thiophene.
The controlled oxidation of thiophenes, often using reagents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), can yield thiophene S-oxides. mdpi.orgresearchgate.net In the absence of an acid, the reaction typically proceeds to the more stable thiophene S,S-dioxide. mdpi.org The Lewis acid is thought to coordinate to the initially formed S-oxide, reducing the electron density on the sulfur atom and making it less susceptible to further oxidation. mdpi.orgresearchgate.net
For this compound, oxidation would lead to the corresponding thiophene S-oxide. Thiophene S-oxides are interesting intermediates that can undergo various subsequent reactions. They are known to act as dienes in Diels-Alder reactions. researchgate.netsemanticscholar.org
The photochemistry of thiophene S-oxides has also been investigated, revealing that their reactivity upon photoirradiation is highly dependent on their substitution pattern. mdpi.orgresearchgate.net Potential photoreactions include deoxygenation back to the parent thiophene or rearrangement to other heterocyclic systems. mdpi.orgsemanticscholar.org The specific oxidation pathways and the reactivity of the resulting S-oxide of this compound would be influenced by the electronic effects of the acetyl and nitro groups.
Thiophene Epoxide Formation and Ring-Opening Rearrangements
The oxidation of the thiophene ring in this compound can theoretically lead to the formation of a transient thiophene epoxide intermediate. While direct experimental evidence for the isolation of the epoxide of this compound is not extensively documented, the formation of thiophene-S-oxides is a known oxidation pathway for thiophene derivatives. mdpi.orgsemanticscholar.org The presence of both a nitro group and an acetyl group, both of which are electron-withdrawing, deactivates the thiophene ring, making oxidation more challenging compared to electron-rich thiophenes.
The oxidation of thiophenes to their corresponding S-oxides can be achieved using various oxidizing agents, such as peracids, often in the presence of a Lewis or proton acid to activate the oxidant and stabilize the resulting S-oxide. mdpi.org For this compound, the reaction would proceed as depicted in the following theoretical pathway:
Scheme 1: Hypothetical Oxidation of this compound to its S-oxide
In this hypothetical reaction, an oxidizing agent [O] attacks the sulfur atom of this compound to form the corresponding thiophene-S-oxide.
Once formed, thiophene epoxides, or their S-oxide precursors, are highly reactive intermediates that can undergo a variety of ring-opening rearrangements. The specific rearrangement pathway is influenced by the substitution pattern on the thiophene ring and the reaction conditions. For 2-nitrothiophene (B1581588) derivatives, ring-opening reactions have been observed, particularly in the presence of nucleophiles. researchgate.net In the case of this compound, a nucleophilic attack could potentially lead to the cleavage of the C-S bond, resulting in a linear, highly functionalized butadiene derivative.
The electron-withdrawing nature of the acetyl and nitro groups would make the thiophene ring more susceptible to nucleophilic attack, which could facilitate the ring-opening process. The presence of these groups can also influence the regioselectivity of the nucleophilic attack.
| Reactant | Reagent/Condition | Intermediate | Product Type |
| This compound | Peracid/Lewis Acid | Thiophene-S-oxide | Ring-opened butadiene derivative |
| 2-Nitrothiophene derivatives | Secondary amines | Meisenheimer-like adduct | 1-Amino-4-nitro-1,3-butadienes researchgate.net |
Radical Formation and Associated Reaction Pathways
The generation of radical species from this compound can be initiated through several pathways, most notably through the reduction of the nitro group to form a radical anion. This process can be achieved using chemical reducing agents or through electrochemical methods. The resulting radical anion is a key intermediate that can participate in a variety of subsequent reactions.
Scheme 2: Formation of this compound Radical Anion O e- || ---> S--C-CH3 S--C-CH3 // \ // \ CH C-NO2 CH C-NO2(•-) \ / \ / CH CH
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Detailed experimental ¹H and ¹³C NMR data for 4-acetyl-2-nitrothiophene, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are critical for confirming the arrangement of protons and carbon atoms. However, specific, publicly available research findings detailing the complete ¹H and ¹³C NMR spectral assignments for this compound could not be located in the searched literature. Typically, for a compound with this structure, one would expect to observe distinct signals for the two aromatic protons on the thiophene (B33073) ring and a singlet for the methyl protons of the acetyl group in the ¹H NMR spectrum. The ¹³C NMR spectrum would be expected to show signals for the two carbons of the acetyl group, and the four carbons of the substituted thiophene ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in establishing definitive structural assignments by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for identifying the connectivity between the acetyl group and the thiophene ring, and the relative positions of the substituents.
Despite the utility of these techniques, specific experimental data from COSY, HSQC, or HMBC analyses for this compound were not found in available research.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₅NO₃S), the expected exact mass would confirm its molecular formula. The analysis of the fragmentation patterns upon ionization would provide valuable structural information, such as the loss of the acetyl group or the nitro group. However, detailed mass spectrometry data, including specific fragmentation pathways and relative ion abundances for this compound, are not available in the reviewed sources.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for:
Carbonyl (C=O) stretching: Typically in the region of 1670-1700 cm⁻¹.
Nitro (NO₂) group stretching: Asymmetric and symmetric stretches, usually found around 1500-1570 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
C-H stretching: For both aromatic (thiophene ring) and aliphatic (methyl group) protons.
Thiophene ring vibrations: Characteristic peaks associated with the vibrations of the heterocyclic ring system.
A comprehensive table of specific, experimentally determined vibrational frequencies for this compound could not be compiled as the data was not available in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The presence of the conjugated nitro-substituted thiophene system and the acetyl group would be expected to result in characteristic absorption maxima (λ_max). Analysis of these absorptions can offer insights into the electronic structure of the molecule. However, specific UV-Vis absorption data for this compound was not located in the available scientific literature.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and intermolecular interactions, confirming its molecular geometry and packing in the solid state. Information such as the crystal system, space group, and unit cell dimensions would be determined. A search for published crystal structure data for this compound did not yield any results, indicating that its solid-state architecture may not have been reported.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Prediction of Electronic Structure and Reactivity Parameters (e.g., Frontier Molecular Orbitals)
No specific DFT studies on 4-Acetyl-2-nitrothiophene are available to provide data on its electronic structure or reactivity parameters.
Elucidation of Reaction Mechanisms and Transition State Analysis
There are no published theoretical studies elucidating reaction mechanisms or providing transition state analysis for reactions involving this compound.
Molecular Docking and Binding Affinity Predictions
Specific molecular docking studies of this compound against any biological target have not been found in the literature, precluding any discussion on its binding affinity predictions.
Conformational Analysis and Intramolecular Interactions
Detailed conformational analysis and studies on the specific intramolecular interactions of this compound are not available in published research.
Synthetic Applications and Derivative Chemistry of 4 Acetyl 2 Nitrothiophene
Strategic Building Block in Heterocyclic Synthesis
The reactivity of 4-Acetyl-2-nitrothiophene is primarily dictated by its nitro and acetyl functionalities. The nitro group can serve as a precursor to an amino group through reduction, which dramatically alters the electronic properties of the thiophene (B33073) ring and introduces a nucleophilic center. This transformation is pivotal, converting the initial substrate into 4-amino-2-acetylthiophene, a key intermediate for building diverse heterocyclic structures.
The reduction of the nitro group in this compound to an amine is a critical first step in its application as a precursor for nitrogen heterocycles. researchgate.net This transformation unlocks a wealth of synthetic possibilities, as the resulting amino group can participate in various cyclization and condensation reactions. mdpi.comnih.gov The presence of the adjacent acetyl group in the 4-amino-2-acetylthiophene intermediate provides a handle for constructing fused ring systems or for further derivatization. This dual functionality allows for the regioselective synthesis of complex molecules where the thiophene core is annulated with other nitrogen-containing rings. mdpi.com The synthesis of nitrogen heterocycles is of significant interest due to their widespread presence in pharmaceuticals, agrochemicals, and natural products. nih.govmdpi.com
Fused thiophene systems, particularly thieno[3,2-b]thiophenes, are of great interest in materials science for their applications in organic electronics. nih.govwikipedia.orgnih.gov A powerful strategy for constructing the thieno[3,2-b]thiophene (B52689) core involves the nucleophilic aromatic substitution (SNAr) of a nitro group on a thiophene ring. mdpi.comresearchgate.net In the case of this compound, the nitro group at the 2-position is activated towards displacement by the electron-withdrawing acetyl group.
This activation facilitates reaction with sulfur nucleophiles, such as thiolates, to form a new carbon-sulfur bond. For instance, reaction with methyl thioglycolate can displace the nitro group to form an intermediate that, upon subsequent intramolecular cyclization (e.g., a Dieckmann condensation), yields the fused thieno[3,2-b]thiophene ring system. mdpi.comresearchgate.net This approach provides an efficient route to highly functionalized, planar, electron-rich systems suitable for further investigation in various applications. researchgate.net
Following the reduction of the nitro group to form 4-amino-2-acetylthiophene, both the resulting amino group and the original acetyl group are available for a wide range of derivatizations.
Acetamides: The amino group can be readily acylated to form acetamides. A common method involves reaction with acetic anhydride. eijppr.comnih.gov This transformation is not only a simple derivatization but also serves to protect the amino group or modify the electronic properties and biological activity of the molecule.
Chalcones: The acetyl group is a precursor for the synthesis of chalcones, which are α,β-unsaturated ketones. nih.govrasayanjournal.co.in Chalcones are synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and an aromatic aldehyde in the presence of a base. rasayanjournal.co.in Starting from 4-amino-2-acetylthiophene or its N-acetylated derivative, reaction with various substituted benzaldehydes can produce a library of thiophene-based chalcones. eijppr.comnih.gov These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. nih.gov
| Reactant 1 | Reactant 2 (Aldehyde) | Product Type |
| 4-Amino-2-acetylthiophene | Substituted Benzaldehyde | Thiophene-Chalcone |
| N-(2-acetylthiophen-4-yl)acetamide | Substituted Benzaldehyde | Acetamido-Thiophene-Chalcone |
| 4-Amino-2-acetylthiophene | Acetic Anhydride | N-(2-acetylthiophen-4-yl)acetamide |
The functional groups of this compound and its amino derivative are ideal for constructing other important five- and six-membered heterocycles like pyrazoles and pyridines.
Pyrazole Derivatives: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms and are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govmdpi.com The acetyl group of the thiophene intermediate can be elaborated to create the necessary 1,3-dicarbonyl synthon. For example, a Claisen condensation with an appropriate ester can introduce a second carbonyl group, which can then undergo cyclization with hydrazine hydrate (B1144303) to yield a thiophene-substituted pyrazole. connectjournals.com Alternatively, chalcones derived from 4-acetyl-2-aminothiophene (as described in 6.1.3) can react with hydrazine to form pyrazolines, which can be subsequently oxidized to pyrazoles. connectjournals.com
Pyridine (B92270) Derivatives: The synthesis of a pyridine ring often involves the condensation of amines with α,β-unsaturated carbonyl compounds or 1,5-dicarbonyl compounds. ijnrd.org The 4-amino-2-acetylthiophene intermediate possesses an enamine-like reactivity. This allows it to participate in reactions like the Hantzsch pyridine synthesis or related methodologies, where it can react with β-ketoesters or 1,3-diketones and an aldehyde to construct a pyridine ring fused or directly attached to the thiophene core. oaji.netijpca.org
| Target Heterocycle | Key Intermediate | Typical Reagents |
| Pyrazole | Thiophene-Chalcone or Thiophene-1,3-diketone | Hydrazine hydrate |
| Pyridine | 4-Amino-2-acetylthiophene | β-Ketoester, Aldehyde |
Exploration in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. nih.govresearchgate.netcaltech.edu The structure of 4-amino-2-acetylthiophene, derived from this compound, makes it an excellent candidate for use in MCRs.
The molecule contains a nucleophilic amino group and an electrophilic carbonyl group within a conjugated system, which is a common structural motif for substrates in powerful MCRs such as the Biginelli or Hantzsch reactions. nih.gov For example, 4-amino-2-acetylthiophene could potentially act as the enamine component in a four-component reaction with an aldehyde, a β-dicarbonyl compound, and an ammonium (B1175870) source to generate highly substituted pyridine derivatives in a single step. Similarly, it could be employed in variations of the Gewald reaction, a well-known MCR for synthesizing 2-aminothiophenes, to build even more complex polycyclic thiophene structures. wikipedia.orgorganic-chemistry.orgmdpi.com The use of this thiophene building block in MCRs offers a rapid and atom-economical pathway to generate molecular diversity and construct libraries of novel heterocyclic compounds. nih.gov
Development of Chiral Thiophene-Based Scaffolds
Chiral thiophene-containing molecules are valuable targets in asymmetric synthesis and drug discovery. The functional groups on this compound provide multiple handles for the introduction of chirality. After reduction of the nitro group to an amine, several strategies can be envisioned:
Asymmetric Reduction: The ketone of the acetyl group can be asymmetrically reduced using chiral reducing agents (e.g., CBS catalysts) to produce a chiral secondary alcohol. This introduces a stereocenter directly onto the scaffold.
Chiral Derivatization: The amino group can be reacted with chiral acids or other chiral reagents to form diastereomeric amides or other derivatives, which could potentially be separated.
Catalyst Scaffolds: The amino group can be used as an anchor point to attach the thiophene unit to a larger chiral ligand or catalyst system. For instance, it could be converted into a chiral sulfinamide, a class of compounds known to be effective chiral auxiliaries in asymmetric synthesis. researchgate.net
These approaches allow for the transformation of the achiral this compound into enantiomerically enriched building blocks. Such chiral thiophene scaffolds are valuable for synthesizing stereochemically defined target molecules and for use as ligands in asymmetric catalysis.
Pharmacological and Biological Research Applications
Antimicrobial Activity Research
The antimicrobial potential of nitrothiophene derivatives has been a significant area of scientific inquiry. The core structure is viewed as a valuable pharmacophore for the development of new agents to combat drug-resistant pathogens.
Derivatives of nitrothiophene have been synthesized and evaluated for their activity against various pathogenic bacteria, including both Gram-positive and Gram-negative species.
Staphylococcus aureus : Studies on 2-amino-5-nitrothiophene derivatives have demonstrated inhibitory effects against Staphylococcus aureus. researchgate.net One investigation found that all synthesized compounds in a particular series showed some level of inhibitory activity against this bacterium. researchgate.net Further research into a new class of nifuroxazide analogues, specifically p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides, confirmed significant bacteriostatic activity against standard and multidrug-resistant S. aureus (MRSA) strains, with some compounds also showing bactericidal effects. nih.gov
Escherichia coli : The antibacterial activity of nitrothiophene derivatives has also been assessed against Escherichia coli. In a study of 2-amino-5-nitrothiophene derivatives, specific compounds demonstrated inhibitory effects on E. coli. researchgate.net Other research has focused on different thiophene (B33073) derivatives, identifying compounds with promising activity against colistin-resistant E. coli, suggesting that the thiophene scaffold is a viable backbone for developing new antibacterials against drug-resistant Gram-negative bacteria. ebi.ac.uk
Micrococcus luteus : Within the scope of the reviewed scientific literature, specific studies detailing the efficacy of 4-acetyl-2-nitrothiophene or its close derivatives against Micrococcus luteus were not prominently identified. Research has largely focused on other bacterial species.
Mycobacterium spp. : 5-Nitrothiophenes have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis. One particular derivative, 2-(3-methylpiperidin-1-yl)-5-nitrothiophene, was found to be equally potent against both replicating and non-replicating forms of the bacterium, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml for both. semanticscholar.org The mechanism of action is believed to be similar to that of nitroimidazoles, involving the reduction of the nitro group by an F420-dependent nitroreductase, which leads to the release of nitric oxide that kills the mycobacteria regardless of their growth rate. semanticscholar.org
Table 1: Antibacterial Activity of Selected Nitrothiophene Derivatives
| Compound Class | Bacterium | Activity Metric | Value |
|---|---|---|---|
| 5-Nitrothiophene Derivative | Mycobacterium tuberculosis H37Rv (replicating) | MIC | 6.25 µg/mL |
| 5-Nitrothiophene Derivative | Mycobacterium tuberculosis ss18b (non-replicating) | MIC | 6.25 µg/mL |
The investigation of nitrothiophene derivatives extends to their potential use against pathogenic fungi.
Aspergillus niger : While specific studies focusing solely on this compound against Aspergillus niger are limited in the reviewed literature, broader research on thiophene-containing compounds has shown antifungal potential. The general antifungal properties of various nitroaromatic compounds suggest this is a viable area for further investigation. nih.govresearchgate.net
Syncephalastrum racemosum : Research on novel thiophene derivatives has demonstrated notable antifungal activity. Certain synthesized compounds incorporating a thiophene ring showed good activity against Syncephalastrum racemosum. researchgate.net
Cryptococcus neoformans : A study focused on the synthesis of 2-(5-nitro-thiophene)-thiosemicarbazones identified a derivative, LNN-10, with potent activity against Cryptococcus neoformans (URM 6898). sbmicrobiologia.org.br This compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL, indicating its potential as a powerful antifungal agent against this opportunistic yeast. sbmicrobiologia.org.br Other studies on related nitro-compounds, such as nitrofuran derivatives, have also shown activity against C. neoformans, with MIC values as low as 3.9 µg/mL for some derivatives. uniroma1.itnih.gov
Table 2: Antifungal Activity of a Nitrothiophene Derivative
| Compound Class | Fungus | Activity Metric | Value |
|---|---|---|---|
| 2-(5-nitro-thiophene)-thiosemicarbazone (LNN-10) | Cryptococcus neoformans URM 6898 | MIC | 0.06 µg/mL |
Antiparasitic Activity Research
Nitro-containing heterocyclic compounds are a well-established class of antiparasitic agents. Consequently, nitrothiophenes have been explored for their efficacy against several protozoan parasites.
While the development of novel antimalarial drugs is a critical area of research, with many heterocyclic compounds being investigated, specific studies on the antiplasmodial activity of this compound against Plasmodium falciparum were not prominent in the reviewed literature. researchgate.netmdpi.com Current research has largely focused on other scaffolds such as quinolines and artemisinin derivatives. nih.govnih.gov
Nitrothiophene derivatives have shown significant promise in the search for new treatments for trypanosomal infections.
Trypanosoma cruzi : Research into nitro-heterocyclic compounds has identified activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. While direct studies on this compound are sparse, related compounds have been evaluated. A series of 5-nitro-2-aminothiazole-based amides, which are structurally similar to nitrothiophenes, were active against T. cruzi amastigotes. nih.gov One compound in this series, a piperazine amide, demonstrated an IC50 of 571 nM, which was more potent than the reference drug benznidazole. nih.gov
Trypanosoma brucei : Significant findings have been reported for nitrothiophene-based compounds against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One study identified (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide as a potent and selective inhibitor of T. b. brucei, T. b. gambiense, and T. b. rhodesiense. sbmicrobiologia.org.brresearchgate.net This compound showed excellent oral bioavailability and was effective in mouse models of acute HAT, marking it as a candidate for lead optimization. sbmicrobiologia.org.brresearchgate.net
Table 3: Antitrypanosomal Activity of Selected Nitro-Heterocyclic Compounds
| Compound Class | Parasite | Activity Metric | Value (µM) |
|---|---|---|---|
| (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide | T. b. brucei | IC50 | Potent activity reported |
| Piperazine amide (5-nitro-2-aminothiazole based) | T. cruzi | IC50 | 0.571 |
Data represents selected examples from research literature.
Structure-Activity Relationship (SAR) Studies of Nitrothiophene and Acetylthiophene Derivatives
Understanding the relationship between the chemical structure of thiophene derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. SAR studies have revealed several key insights.
The presence and position of substituents on the thiophene ring significantly influence antimicrobial activity. researchgate.net For 2-amino-5-nitrothiophene derivatives, the nature of the substituent on the amino group was found to modulate the antibacterial efficacy against both S. aureus and E. coli. researchgate.net For instance, one study concluded that a specific derivative showed potent activity against S. aureus but had no effect on E. coli, highlighting that small structural changes can lead to significant differences in the spectrum of activity. researchgate.net
Impact of Substituent Position and Electronic Effects on Biological Activity
The biological activity of nitrothiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring. The nitro group, being a strong electron-withdrawing group, and the acetyl group, also electron-withdrawing, play crucial roles in defining the molecule's reactivity and interaction with biological targets.
The position of the nitro group is critical for the biological activity of substituted thiophenes. For instance, in studies on Mycobacterium tuberculosis, it was demonstrated that the placement of the nitro group at the C-5 position of the thiophene ring is associated with significant activity. When the nitro group was moved to the C-3 position, the compound became inactive nih.gov. Similarly, replacing the nitro group with an acetyl group also resulted in a loss of activity against this bacterium, highlighting the essential role of the nitro group at a specific position for this particular biological effect nih.gov.
The electronic effects of these substituents are key to their biological function. The electron-withdrawing nature of the nitro group makes the thiophene ring electron-deficient and thus more susceptible to nucleophilic attack, a common mechanism of action for antimicrobial agents researchgate.net. The presence of multiple nitro groups can further enhance this effect. For example, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene show very high activity against various microorganisms, which is significantly greater than that of 2-nitrothiophene (B1581588) alone researchgate.net. This suggests that the increased electrophilicity of the thiophene ring due to multiple electron-withdrawing groups enhances its biological potency.
A multi-linear regression analysis on a series of substituted thiophenes indicated a correlation between their activity against Escherichia coli and Micrococcus luteus and calculated properties such as HOMO energies and atomic charges, further underscoring the importance of electronic effects researchgate.net. The presence of an additional nitro group at the 3-position was also found to have a significant impact on the activity researchgate.net.
The following table summarizes the minimum inhibitory concentration (MIC) of various substituted thiophenes against different microorganisms, illustrating the impact of substituent patterns on antimicrobial activity.
| Compound | Substituents | E. coli MIC (µg/mL) | M. luteus MIC (µg/mL) | A. niger MIC (µg/mL) |
| 2-chloro-3,5-dinitrothiophene | 2-Cl, 3-NO₂, 5-NO₂ | 0.78 | 0.1 | 1.56 |
| 2-bromo-3,5-dinitrothiophene | 2-Br, 3-NO₂, 5-NO₂ | 0.78 | 0.1 | 1.56 |
| 2,4-dinitrothiophene | 2-NO₂, 4-NO₂ | 3.12 | 0.39 | 3.12 |
| 5-nitrothiophene-2-carbaldehyde | 2-CHO, 5-NO₂ | 6.25 | 1.56 | 6.25 |
| 2-nitrothiophene | 2-NO₂ | >100 | >100 | >100 |
Investigation of Mechanism of Action for Biological Effects (e.g., Nitro Group Reduction, Nucleophilic Attack)
The biological effects of nitrothiophenes, including this compound, are largely attributed to two primary mechanisms: the reduction of the nitro group and nucleophilic attack on the thiophene ring.
Nitro Group Reduction: Many nitro-heterocyclic compounds act as prodrugs that require intracellular activation through the reduction of the nitro group. This process is often catalyzed by nitroreductase enzymes present in target organisms, such as bacteria and protozoa. For example, certain nitrothiophene carboxamides are activated in E. coli by the nitroreductases NfsA and NfsB researchgate.netnih.gov. Similarly, 5-nitrothiophenes have been shown to be activated against Mycobacterium tuberculosis by the F420-dependent nitroreductase Ddn nih.govresearchgate.net.
The reduction of the nitro group generates highly reactive intermediates, including nitroso and hydroxylamine derivatives, as well as nitro radical anions . These reactive species are cytotoxic as they can covalently bind to and damage cellular macromolecules like DNA, leading to inhibition of DNA replication and ultimately cell death . In some cases, this activation pathway leads to the release of nitric oxide (NO), which has its own potent antimicrobial effects nih.govresearchgate.net. The reduction potential of the nitrothiophene derivative is a key factor; a certain threshold is required for the compound to act as a substrate for the nitroreductase enzymes dur.ac.uk.
Nucleophilic Attack: The electron-deficient nature of the nitro-substituted thiophene ring makes it susceptible to nucleophilic aromatic substitution (SɴAr) reactions. This is a proposed mechanism of action for their bactericidal and fungicidal activities researchgate.net. Intracellular nucleophiles, such as thiols from amino acids like cysteine, can attack the thiophene ring. If a suitable leaving group (like a halogen) is present, it can be displaced researchgate.net. For nitrothiophenes that lack a good leaving group, it is thought that they can form stable Meisenheimer complexes with nucleophiles, which disrupts cellular processes researchgate.net. The reaction of 2-nitrothiophene with secondary amines can even lead to the opening of the thiophene ring, forming nitrobutadiene disulfides, which represents another pathway for cytotoxicity .
Antioxidant Properties and Related Research
While thiophene derivatives, in general, have been investigated for their antioxidant properties, the presence of strong electron-withdrawing groups like the nitro and acetyl groups in this compound suggests a different chemical profile nih.gov. Research indicates that antioxidant activity in substituted thiophenes is often associated with electron-donating groups, such as amino or hydroxyl groups nih.gov. These groups can stabilize radical species through resonance, thereby conferring antioxidant capacity nih.gov.
Conversely, the electron-withdrawing nature of the nitro and acetyl groups would decrease the electron density on the thiophene ring, making it less likely to act as a radical scavenger. In fact, the reduction of the nitro group, a key part of its antimicrobial mechanism, leads to the generation of reactive oxygen species and other radical intermediates, which is a pro-oxidant effect researchgate.net. Therefore, it is unlikely that this compound itself would possess significant direct antioxidant properties. Any related research would likely focus on the pro-oxidant effects resulting from its metabolic activation.
Potential as Radiosensitizers in Cancer Therapy
Nitroaromatic and nitroheterocyclic compounds have long been investigated as radiosensitizers for use in cancer therapy ubc.caresearchgate.netnih.gov. The rationale behind this application lies in their ability to mimic the effect of molecular oxygen in "fixing" radiation-induced damage in hypoxic (low oxygen) tumor cells.
Tumor hypoxia is a major cause of resistance to radiotherapy. In well-oxygenated cells, radiation creates free radicals on DNA, which are then made permanent and lethal by reacting with oxygen. In hypoxic cells, this "fixation" of damage is less efficient, allowing for DNA repair and cell survival. Electron-affinic compounds, like nitrothiophenes, can substitute for oxygen in this role researchgate.net. The nitro group has a high electron affinity, allowing it to react with DNA free radicals, thereby making the radiation damage permanent and increasing the radiosensitivity of hypoxic cells researchgate.net.
Several nitrothiophene derivatives have been synthesized and evaluated for their radiosensitizing efficiency nih.gov. The effectiveness of these compounds is related to their one-electron reduction potential and their reactivity with radical species nih.gov. While specific studies on this compound as a radiosensitizer are not widely reported, its chemical structure fits the profile of a potential radiosensitizing agent due to the presence of the electron-affinic nitro group. Further research would be needed to determine its efficacy and toxicity in this application.
Applications in Materials Science and Emerging Technologies
Conductive Polymers and Organic Semiconductors.
Thiophene-based π-conjugated organic small molecules and polymers are the subject of significant current interest owing to their potential use as organic semiconductors in material chemistry. researcher.life The design of high-performance organic semiconducting materials requires a thorough understanding of inter- and intra-molecular interactions, solid-state packing, and the influence of both factors on charge carrier transport. researcher.life While direct research on the polymerization of 4-Acetyl-2-nitrothiophene is not extensively documented, the broader class of polythiophene derivatives showcases the potential of functionalized thiophenes in this domain. The electronic properties of polythiophenes can be tuned by the introduction of various substituent groups on the thiophene (B33073) ring. scispace.com These modifications can influence the polymer's solubility, morphology, and electronic energy levels, which are critical parameters for device performance. For instance, the presence of electron-withdrawing groups, such as the acetyl and nitro groups in this compound, would be expected to significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the corresponding polymer. This could be advantageous for applications requiring specific energy level alignment with other materials in electronic devices.
Polythiophene Derivatives in Electronic and Optoelectronic Devices.
Thiophene Derivatives in Organic Field-Effect Transistors (FETs).
Organic Field-Effect Transistors (OFETs) are a key technology in the development of flexible and low-cost electronics. The active component in these devices is the organic semiconductor, and thiophene derivatives have been extensively investigated for this purpose. researcher.life The performance of an OFET is characterized by its charge carrier mobility and on/off ratio. The molecular structure of the thiophene derivative significantly impacts these parameters by influencing the packing of the molecules in the solid state. A well-ordered molecular packing facilitates efficient charge transport. While there is no specific data on the use of this compound in OFETs, the broader family of thiophene-based materials has shown great promise. For instance, functionalization of a triindole core with thiophene moieties has been shown to yield materials with p-type semiconductor properties suitable for OFETs. mdpi.com The performance of such devices can be further optimized by modifying the substitution pattern on the thiophene ring. mdpi.com
Table 1: Performance of OFETs based on various Naphthodithieno[3,2-b]thiophene (NDTT) Derivatives This table presents data for related thiophene compounds to illustrate the performance of this class of materials in OFETs.
| Compound | Annealing Temperature (°C) | Hole Mobility (cm²/Vs) |
| NDTT-10 | 100 | ~0.8 |
| 150 | ~1.2 | |
| 200 | ~1.5 | |
| NDTT-12 | 100 | ~0.7 |
| 150 | ~1.0 | |
| 200 | ~1.3 |
Data sourced from a study on Naphthodithieno[3,2-b]thiophene-based semiconductors, illustrating how processing conditions affect the mobility of thiophene-based OFETs. researchgate.net
Research in Dye and Pigment Development.
The field of synthetic dyes is vast, with azo dyes representing a major class of colorants. sapub.org These compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. The color of an azo dye is determined by the nature of the aromatic groups and the substituents they bear. scienceworldjournal.org Thiophene derivatives have been found to be valuable precursors for the synthesis of azo dyes, often leading to colors with high intensity and good fastness properties. sapub.org
While direct utilization of this compound in dye synthesis is not prominently reported, a closely related compound, 5-acetyl-2-amino-3-nitrothiophene, was investigated for the preparation of monoazo dyes as early as the 1950s. sapub.org These studies revealed that dyes based on this thiophene derivative exhibited significant bathochromism (a shift to longer wavelengths) and good performance. sapub.org This historical precedent suggests that this compound could serve as a precursor for the synthesis of azo dyes. The typical synthetic route would involve the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic compound. The presence of the acetyl group, an electron-withdrawing substituent, would likely influence the final color of the dye. Dyes derived from 2-aminothiophenes are known to produce a range of colors, from red to blue, depending on the substitution pattern. sapub.orgresearchgate.net
Table 2: Spectroscopic Properties of a Synthesized Azo Dye Derivative This table presents data for a related azo dye to illustrate the type of spectroscopic information relevant to this class of compounds.
| Compound | Tautomeric Forms in CDCl₃ | Key IR Bands (cm⁻¹) | Mass Spectrum (m/z) |
| Azo dye from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | Hydrazone and Azo-enamine (1.5:1 ratio) | 3236 (NH), 2213 (CN), 1231 (N-N) | 382 (M⁺) |
Data sourced from a study on the synthesis and spectroscopic properties of new azo dyes derived from a triazole compound, showcasing the characterization data for such molecules. mdpi.com
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Methodologies
The current synthetic routes to 4-Acetyl-2-nitrothiophene and related compounds often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. A key challenge and a significant area for future research is the development of novel and sustainable synthetic methodologies. These efforts should align with the principles of green chemistry to enhance efficiency, reduce environmental impact, and improve safety.
Future research in this area should focus on:
Catalytic Approaches: Investigating the use of heterogeneous and homogeneous catalysts to improve reaction rates, selectivity, and to allow for milder reaction conditions. For instance, a patented green preparation method for 2-acetylthiophene (B1664040) utilizes a recyclable catalyst, a strategy that could be adapted for the synthesis of its nitro derivative. patsnap.com
Alternative Energy Sources: Exploring the use of microwave irradiation and ultrasound as alternative energy sources to conventional heating. Microwave-assisted organic synthesis, for example, has been shown to be a rapid and efficient method for preparing thiophene (B33073) oligomers. acs.org
Green Solvents: The use of environmentally benign solvents such as ionic liquids, deep eutectic solvents, or even solvent-free conditions should be explored to replace traditional volatile organic solvents. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multicomponent reactions are a prime example of atom-economical processes that could be developed for the synthesis of highly functionalized thiophenes. nih.gov
Life Cycle Assessment (LCA): Conducting a thorough life cycle assessment of new synthetic routes is crucial to holistically evaluate their environmental impact, from raw material extraction to final product disposal. mdpi.comuu.nl
Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives
| Methodology | Traditional Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, deep eutectic solvents, or solvent-free |
| Energy Source | Conventional heating | Microwaves, ultrasound |
| Catalysts | Stoichiometric reagents, strong acids | Recyclable heterogeneous or homogeneous catalysts |
| Waste Generation | Often high | Minimized through atom-economical reactions |
| Efficiency | Can be time and energy-intensive | Often faster reaction times and higher yields |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is dictated by the interplay of the electron-withdrawing nitro group and the acetyl group on the thiophene ring. While some reactions are predictable, there is a vast, unexplored landscape of its reactivity. Future research should aim to uncover novel reactivity profiles and develop new catalytic transformations.
Areas for exploration include:
Selective Reductions: Developing catalytic systems for the selective reduction of the nitro group without affecting the acetyl group, or vice versa. This would provide access to a range of valuable intermediates, such as 4-acetyl-2-aminothiophene, a precursor for biologically active compounds.
C-H Functionalization: Investigating direct C-H functionalization at the remaining open position on the thiophene ring to introduce new functional groups without the need for pre-functionalized starting materials.
Asymmetric Catalysis: The development of catalytic asymmetric transformations of the acetyl group, such as asymmetric reductions or aldol (B89426) reactions, could lead to the synthesis of chiral thiophene derivatives with potential applications in pharmacology. nih.govrsc.org
Cross-Coupling Reactions: Exploring the use of this compound in various palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. The electronic nature of the substituents could offer unique reactivity and selectivity in these transformations.
Reactions of the Acetyl Group: The acetyl group itself is a versatile functional handle. Its reactivity in condensation reactions, such as the Knoevenagel condensation, can be further explored to build more complex heterocyclic systems. mdpi.com
Advanced Mechanistic Insights Using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new reactions. The application of advanced in situ spectroscopic techniques offers a powerful tool for gaining real-time insights into the transformations of this compound.
Future mechanistic studies should employ:
In Situ FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. xjtu.edu.cnnih.govnih.govyoutube.com This would allow for the elucidation of reaction kinetics and the identification of transient intermediates in both the synthesis and subsequent reactions of this compound. For example, monitoring the nitration of a thiophene precursor could provide valuable data to optimize reaction conditions and improve safety. researchgate.net
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species present in a reacting mixture, aiding in the unambiguous identification of intermediates and byproducts.
Raman Spectroscopy: This technique can be particularly useful for studying reactions in aqueous media and for probing vibrational modes that are weak in the infrared spectrum.
Computational Modeling: Combining in situ spectroscopic data with density functional theory (DFT) calculations can provide a comprehensive picture of the reaction mechanism, including transition state structures and activation energies.
Comprehensive Biological Profiling and Molecular Target Identification
Thiophene and nitroaromatic compounds are known to exhibit a wide range of biological activities. nih.govresearchgate.netnih.govresearchgate.net Nitrothiophene derivatives, in particular, have shown promise as antimicrobial agents. nih.govresearchgate.netnih.gov A significant opportunity exists for a comprehensive biological evaluation of this compound to uncover its therapeutic potential.
A focused research program in this area should involve:
Broad Spectrum Screening: Testing the compound against a diverse panel of biological targets, including various strains of bacteria, fungi, parasites, and viruses. scispace.comnih.gov The screening should also include cancer cell lines to assess its potential as an anticancer agent.
Mechanism of Action Studies: For any observed biological activity, it is crucial to elucidate the mechanism of action. Many nitro-heterocyclic compounds act as prodrugs that are activated by microbial nitroreductases. nih.gov Investigating whether this compound follows a similar activation pathway is a key research question.
Molecular Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets within the cell that the compound interacts with.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues of this compound with systematic variations in their structure to understand the relationship between chemical structure and biological activity. This will guide the design of more potent and selective derivatives.
Table 2: Potential Biological Activities of Nitrothiophene Derivatives
| Activity | Description |
|---|---|
| Antibacterial | Inhibition of bacterial growth, particularly against multidrug-resistant strains. nih.gov |
| Antifungal | Inhibition of fungal growth. nih.govresearchgate.net |
| Antiparasitic | Activity against parasites such as Leishmania and Trypanosoma. |
| Anticancer | Cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Modulation of inflammatory pathways. |
Integration into Complex Supramolecular and Polymeric Architectures
The unique electronic properties of this compound, arising from the combination of an electron-donating thiophene ring and electron-withdrawing substituents, make it an attractive building block for the construction of functional materials. Future research should explore its integration into complex supramolecular and polymeric architectures.
Potential avenues for investigation include:
Conducting Polymers: Thiophene-based polymers are well-known for their conducting properties. acs.org The incorporation of this compound as a monomer could lead to new polymers with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Supramolecular Assemblies: The functional groups on this compound can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined supramolecular structures. researchgate.netuh.edumdpi.com The study of these self-assembly processes could lead to the development of new materials with applications in sensing and molecular recognition.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The compound could be functionalized to serve as a linker in the synthesis of MOFs or COFs. mdpi.com These porous materials have potential applications in gas storage, catalysis, and sensing. The presence of the nitro and acetyl groups could impart specific functionalities to the pores of these materials.
Dendrimers: Thiophene-based dendrimers have been synthesized and shown to form interesting nanostructures. uh.eduelsevierpure.com Using this compound as a building block in dendritic structures could lead to new macromolecules with unique photophysical properties.
Q & A
Basic Questions
Q. What are the standard synthetic protocols for 4-acetyl-2-nitrothiophene, and how should its purity be validated?
- Methodology :
- Synthesis : A typical procedure involves sequential functionalization of the thiophene ring. Acetylation at the 4-position is achieved via Friedel-Crafts acylation, followed by nitration at the 2-position using mixed acids (HNO₃/H₂SO₄). Reaction conditions (temperature, stoichiometry) must be optimized to minimize side products like over-nitrated derivatives .
- Characterization : Validate purity using a combination of techniques:
- NMR : Assign peaks for acetyl (δ ~2.6 ppm for CH₃, δ ~190 ppm for carbonyl in ¹³C NMR) and nitro groups (downfield shifts due to electron-withdrawing effects) .
- IR : Confirm acetyl (C=O stretch ~1680–1720 cm⁻¹) and nitro (asymmetric/symmetric stretches ~1520–1350 cm⁻¹) functional groups .
- Melting Point : Compare observed values with literature to confirm consistency (e.g., reported mp ~103–105°C) .
Q. How can researchers determine the solubility and stability of this compound in common laboratory solvents?
- Methodology :
- Solubility Testing : Prepare saturated solutions in solvents (e.g., DMSO, THF, chloroform) at 25°C. Centrifuge and quantify dissolved compound via UV-Vis spectroscopy (λ_max ~280–320 nm for nitroaromatics) .
- Stability Assessment : Monitor degradation under varying conditions (light, temperature) using HPLC or TLC. For example, store solutions in amber vials at –20°C to prevent photodegradation .
Q. What spectroscopic techniques are most reliable for assigning structural features of this compound?
- Methodology :
- ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃) to resolve aromatic proton environments. Coupling patterns distinguish substituent positions on the thiophene ring .
- Mass Spectrometry : Confirm molecular ion (m/z ~171 for [M]⁺) and fragmentation patterns (e.g., loss of NO₂ or acetyl groups) .
- X-ray Crystallography : Resolve crystal structure to unambiguously confirm regiochemistry, though this requires high-purity crystalline samples .
Advanced Research Questions
Q. How can computational chemistry models predict the electronic properties of this compound?
- Methodology :
- DFT Calculations : Use software like Gaussian or ORCA to optimize geometry and compute HOMO/LUMO energies. Incorporate solvent effects via continuum solvation models (e.g., PCM) to simulate experimental conditions .
- Electrophilicity Analysis : Calculate Fukui indices to identify reactive sites for nucleophilic/electrophilic attacks, aiding in designing derivatization strategies .
Q. How should researchers address contradictions in reported thermodynamic data (e.g., melting points) for this compound?
- Methodology :
- Reproducibility Checks : Repeat synthesis and characterization under controlled conditions (e.g., drying time, heating rates) to verify reported values .
- Impurity Analysis : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures or polymorphic forms that may alter observed melting points .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodology :
- Directing Effects : The acetyl group is a meta-director, while the nitro group is strongly deactivating and ortho/para-directing. Computational modeling (e.g., NBO analysis) can predict dominant reaction pathways .
- Experimental Validation : Perform bromination or sulfonation reactions and analyze products via LC-MS to confirm regioselectivity .
Q. How can kinetic studies elucidate degradation pathways of this compound under acidic or basic conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
